molecular formula C10H5NO2 B15071633 4H-1-Benzopyran-2-carbonitrile, 4-oxo- CAS No. 33543-90-7

4H-1-Benzopyran-2-carbonitrile, 4-oxo-

Cat. No.: B15071633
CAS No.: 33543-90-7
M. Wt: 171.15 g/mol
InChI Key: CJEWQOCXIZVERD-UHFFFAOYSA-N
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Description

Overview of Benzopyran and Chromone (B188151) Architectures in Organic Chemistry

Benzopyrans are a class of bicyclic heterocyclic compounds that consist of a benzene (B151609) ring fused to a pyran ring. This structural motif is widespread in nature and forms the core of many biologically active molecules, including flavonoids, coumarins, and tocopherols (B72186) (Vitamin E). The inherent stability and reactivity of the benzopyran structure make it a valuable intermediate in organic synthesis.

The chromone, or 1,4-benzopyrone, is a specific derivative of benzopyran featuring a ketone group on the pyran ring. The chromone ring system is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for diverse biological receptors. sharif.edu This has led to the development of numerous chromone-containing compounds with a wide array of pharmacological activities, including anticancer, anti-HIV, antibacterial, and anti-inflammatory properties. sharif.edu

Significance of the 4H-1-Benzopyran-2-carbonitrile, 4-oxo- Core in Synthetic Endeavors

The introduction of a carbonitrile (cyano) group at the C-2 position of the chromone core to form 4H-1-Benzopyran-2-carbonitrile, 4-oxo- profoundly influences its chemical reactivity, making it a versatile building block in synthetic organic chemistry. The electron-withdrawing nature of the nitrile group activates the adjacent C2-C3 double bond, rendering it susceptible to a variety of nucleophilic and cycloaddition reactions.

This heightened reactivity is particularly significant for several key transformations:

Michael Addition: The activated double bond acts as a Michael acceptor, readily reacting with a wide range of nucleophiles in a conjugate addition fashion. This allows for the introduction of diverse functional groups at the C-3 position.

Diels-Alder Reactions: The electron-deficient C2-C3 double bond can act as a dienophile in [4+2] cycloaddition reactions. Research has shown that a 2-cyano substituent is sufficient to activate similar systems for intramolecular Diels-Alder reactions, facilitating the construction of complex polycyclic structures.

Heterocyclic Synthesis: The dual reactivity of the nitrile group and the electrophilic C-2 position makes 2-cyanochromone a valuable precursor for the synthesis of more complex fused heterocyclic systems. It can undergo ring-opening and recyclization reactions with various nucleophiles to form novel pyridone, pyrazole, and other heterocyclic structures. nih.gov

The strategic placement of the cyano group thus transforms the relatively stable chromone core into a highly adaptable platform for the construction of complex molecular architectures.

Historical and Current Research Trajectories for 2-Cyanobenzopyran-4-one

Historically, the synthesis of the chromone ring system dates back to the late 19th and early 20th centuries, with methods like the Kostanecki-Robinson reaction. sharif.edu Early syntheses often involved harsh conditions. Over the decades, synthetic methodologies evolved to become more efficient and versatile. While specific early syntheses of 2-cyanochromone are not as prominently documented as those for 3-formylchromones, the fundamental approaches to chromone synthesis laid the groundwork. These classical methods often involved the cyclization of appropriately substituted 2'-hydroxyacetophenones or related precursors.

Current research has seen a resurgence of interest in developing novel and efficient pathways to 2-cyanochromones. A notable recent development is a facile cascade reaction for the site-selective synthesis of these compounds. This modern approach utilizes simple o-hydroxyphenyl enaminones and potassium ferrocyanide trihydrate as starting materials, promoted by iodine and aluminum chloride, to achieve tandem chromone ring formation and C-H cyanation in a highly selective manner.

Modern Synthetic Approach to 2-Cyanochromones
Starting Materials o-Hydroxyphenyl enaminones, K₄[Fe(CN)₆]·3H₂O
Promoters I₂, AlCl₃
Solvent DMSO
Temperature 120 °C
Key Processes Tandem chromone ring formation, C–H cyanation
Significance High site-selectivity for the C-2 position

Today, the research trajectory for 2-cyanochromone and its derivatives is heavily influenced by its potential applications in medicinal chemistry and materials science. It serves as a key intermediate for creating libraries of novel heterocyclic compounds for biological screening. The reactivity of the 2-cyanochromone core continues to be exploited for the development of complex molecules with potential therapeutic applications, including anticancer and antimicrobial agents. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33543-90-7

Molecular Formula

C10H5NO2

Molecular Weight

171.15 g/mol

IUPAC Name

4-oxochromene-2-carbonitrile

InChI

InChI=1S/C10H5NO2/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H

InChI Key

CJEWQOCXIZVERD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C#N

Origin of Product

United States

Synthetic Methodologies for 4h 1 Benzopyran 2 Carbonitrile, 4 Oxo and Its Derivatives

Direct Synthesis Routes to 2-Cyanobenzopyran-4-one Scaffolds

Direct synthetic routes focus on the construction of the benzopyran-4-one (chromone) skeleton followed by the introduction or conversion of a functional group at the C-2 position to yield the desired nitrile.

Multi-Step Approaches Involving Nitrile Group Introduction

One logical multi-step approach to 4H-1-Benzopyran-2-carbonitrile, 4-oxo- involves the synthesis of a chromone (B188151) ring bearing a suitable precursor functional group at the 2-position, which is subsequently converted to a nitrile. A common and effective precursor is the carboxaldehyde group.

The synthesis would typically begin with the formation of a chromone-2-carboxaldehyde. This intermediate can then be converted into the corresponding oxime by reaction with hydroxylamine. Subsequent dehydration of the oxime, often achieved using reagents such as acetic anhydride, phosphorus pentoxide, or thionyl chloride, yields the target 2-carbonitrile. This sequence represents a standard and reliable method for converting an aldehyde to a nitrile.

Conversion from 2-Carboxy-4-oxo-4H-benzopyrans

A well-documented and industrially relevant method for producing 2-cyano-4-oxo-4H-benzopyran compounds is through the conversion of the corresponding 2-carboxylic acid. google.com This process involves a two-step sequence: amidation followed by dehydration.

The starting material, a 2-carboxy-4-oxo-4H-benzopyran derivative, is first reacted with ammonia (B1221849) to form the intermediate 2-carboxamide. google.com This reaction is often carried out in a pyridine-based solvent system. google.com The resulting carboxamide is then subjected to dehydration using a suitable agent, such as phosphorus oxychloride, thionyl chloride, or trifluoroacetic anhydride, in the presence of pyridine. google.com This step efficiently converts the amide group into the nitrile, affording the final product. google.com This method is advantageous as the starting chromone-2-carboxylic acids can be readily synthesized through the microwave-assisted reaction of substituted 2'-hydroxyacetophenones with diethyl oxalate. nih.govresearchgate.net

Synthesis of Specific 2-Cyanobenzopyran-4-one Analogs

The conversion of 2-carboxy-4-oxo-4H-benzopyrans is a versatile method that allows for the synthesis of a range of analogs with various substituents on the benzo portion of the molecule. google.com By starting with appropriately substituted 2'-hydroxyacetophenones, derivatives of 4H-1-Benzopyran-2-carbonitrile, 4-oxo- can be prepared. google.comnih.gov Examples include compounds where the benzene (B151609) ring is substituted with halogens, alkyl groups, or alkoxy groups. google.com

Below is a table of representative analogs synthesized using this methodology.

Substituent (R1)Substituent (R2)Compound Name
HydrogenHydrogen4-Oxo-4H-1-benzopyran-2-carbonitrile
6-ChloroHydrogen6-Chloro-4-oxo-4H-1-benzopyran-2-carbonitrile
7-MethoxyHydrogen7-Methoxy-4-oxo-4H-1-benzopyran-2-carbonitrile
8-EthylHydrogen8-Ethyl-4-oxo-4H-1-benzopyran-2-carbonitrile
6-Bromo8-Methyl6-Bromo-8-methyl-4-oxo-4H-1-benzopyran-2-carbonitrile

This table is generated based on the scope described in synthetic patents. google.com

Indirect Synthetic Strategies for Chromone-2-carbonitrile Analogs

Indirect strategies involve the formation of the benzopyran core from precursors where the nitrile group, or a synthon thereof, is already present. These methods build the heterocyclic system and incorporate the C-2 carbon and nitrile nitrogen in the cyclization step.

Cyclization Reactions to Form the Benzopyran Core

The formation of the chromone ring is classically achieved through the cyclization of o-hydroxyaryl ketones. ijrpc.comijmrset.com For the synthesis of 2-cyano derivatives, this strategy can be adapted by using a C2-building block that already contains the nitrile functionality.

A primary method involves the condensation of a substituted o-hydroxyacetophenone with a reagent such as ethyl cyanoacetate (B8463686) in the presence of a base. This reaction proceeds via a Claisen-type condensation to form a β-keto nitrile intermediate. ijmrset.com Subsequent acid-catalyzed intramolecular cyclization and dehydration of this intermediate leads to the formation of the γ-pyrone ring, yielding the 4H-1-Benzopyran-2-carbonitrile, 4-oxo- scaffold. Various acids, including sulfuric acid or hydrochloric acid, can be employed to facilitate the final ring closure. ijrpc.com This approach is efficient as it constructs the core structure with the desired nitrile group in a convergent manner.

Functionalization of Pre-formed Chromone Systems

An alternative to building the ring system from scratch is the functionalization of a pre-formed chromone. This approach typically involves introducing a leaving group at the 2-position of the chromone ring, which can then be displaced by a cyanide nucleophile.

The synthesis begins with a 2-methylchromone, which can be halogenated at the methyl group. A more direct route involves the conversion of a chromone-2-carboxylic acid to a 2-halochromone. Subsequently, the 2-halochromone can be subjected to a nucleophilic substitution reaction with a cyanide salt. Reagents like copper(I) cyanide (in a Rosenmund-von Braun reaction) or palladium-catalyzed cyanation protocols using sources like zinc cyanide or potassium hexacyanoferrate(II) can be effective for this transformation. researchgate.net This strategy leverages the reactivity of the C-2 position in the chromone system to install the nitrile group as a final step.

Advancements in Green Synthesis of Chromone-2-carbonitrile Derivatives

In recent years, the principles of green chemistry have guided the development of more environmentally benign synthetic protocols. For chromone-2-carbonitrile derivatives, this has translated into methodologies that minimize or eliminate the use of hazardous solvents and catalysts, reduce energy consumption, and improve atom economy.

The synthesis of chromone derivatives without the use of catalysts and solvents represents a significant advancement in green chemistry. These methods not only reduce the environmental impact but also simplify product purification. Research has demonstrated the feasibility of such approaches through various activation techniques, including mechanochemical mixing, thermal heating, and direct crystallization. rsc.org

A notable study re-investigated the condensation reaction between salicylaldehyde (B1680747) and malononitrile (B47326) under solvent- and catalyst-free conditions. rsc.org This reaction, a key step in the formation of the chromene core, was shown to proceed efficiently to yield (2-amino-3-cyano-4H-chromen-4-yl)malononitrile, a precursor to various chromene derivatives. The versatility of this green protocol was demonstrated with a range of substituted o-hydroxybenzaldehydes. rsc.org

Table 1: Catalyst-Free and Solvent-Free Synthesis of 4H-Chromene Derivatives

Activation Method Reactants Product Yield (%) Reference
Mechanochemical Mixing Salicylaldehyde, Malononitrile (2-Amino-3-cyano-4H-chromen-4-yl)malononitrile High rsc.org
Thermal Heating 5-Bromosalicylaldehyde, Malononitrile 2-Amino-6-bromo-4-(dicyanomethyl)-4H-chromene-3-carbonitrile High rsc.org

This table illustrates the application of different solvent-free and catalyst-free activation methods for the synthesis of chromene derivatives.

These methodologies offer significant advantages by eliminating the need for potentially toxic catalysts and volatile organic solvents, thereby reducing waste and simplifying the experimental setup. The direct crystallization method, in particular, is highly efficient as the product crystallizes from the reaction mixture, often in high purity. rsc.org

The use of water as a reaction solvent is a cornerstone of green chemistry due to its non-toxic, non-flammable, and abundant nature. The development of synthetic methods for chromone-2-carbonitrile derivatives in aqueous media has been a key focus of research. A particularly effective green approach combines the use of water with ultrasound irradiation, which can accelerate reaction rates and improve yields without the need for a catalyst.

A highly efficient three-component synthesis of 2-amino-7-hydroxy-4H-chromenes has been reported through a one-step condensation of various aldehydes with malononitrile and resorcinol (B1680541) in water under ultrasonic irradiation. This method avoids the use of hazardous organic solvents and catalysts, offering a clean and efficient route to these chromene derivatives. The versatility of this protocol was demonstrated with a range of acyclic, aromatic, and heteroaromatic aldehydes.

Table 2: Ultrasound-Assisted, Catalyst-Free Synthesis of 2-Amino-7-hydroxy-4H-chromene Derivatives in Water

Aldehyde Product Time (min) Yield (%) Reference
Benzaldehyde 2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile 10 95
4-Chlorobenzaldehyde 2-Amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile 8 97
2-Methoxybenzaldehyde 2-Amino-7-hydroxy-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile 12 92
Ethyl glyoxalate Ethyl 2-amino-3-cyano-7-hydroxy-4H-chromene-4-carboxylate 15 88

This table showcases the efficiency and versatility of ultrasound-assisted, catalyst-free synthesis of chromene derivatives in an aqueous medium.

The primary benefits of this aqueous, ultrasound-assisted methodology include significantly reduced reaction times, milder reaction conditions, high product yields, and enhanced selectivity. The avoidance of any transition metal or base catalyst further enhances the green credentials of this synthetic route. Such aqueous systems are not only environmentally friendly but also offer a cost-effective and scalable approach for the synthesis of biologically relevant chromone derivatives.

Chemical Reactivity and Derivatization Studies of 4h 1 Benzopyran 2 Carbonitrile, 4 Oxo

Reactions Involving the 2-Carbonitrile Functionality

The carbonitrile group at the C-2 position is a key functional handle, susceptible to a variety of transformations that allow for the synthesis of diverse chromone (B188151) derivatives.

Hydrolytic Transformations to Carboxylic Acids and Amides

The hydrolysis of the nitrile group is a fundamental transformation, providing access to corresponding amides and carboxylic acids, which are themselves valuable synthons for further derivatization. nih.govresearchgate.net This process can be catalyzed by either acid or base. chemistrysteps.comlumenlearning.comlibretexts.org

Under acidic conditions, the nitrile is heated under reflux with a dilute mineral acid (e.g., hydrochloric acid) and water. The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating nucleophilic attack by water. lumenlearning.com The initial product is the amide, which is subsequently hydrolyzed further to the carboxylic acid and an ammonium (B1175870) salt. stackexchange.com

In alkaline hydrolysis, the nitrile is heated with an aqueous alkali solution, such as sodium hydroxide (B78521). The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com This pathway initially yields the salt of the carboxylic acid (a carboxylate) and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

The synthesis of 4-oxo-4H-chromene-2-carboxylic acid is a well-established procedure that relies on this hydrolytic pathway from nitrile precursors or, more commonly, is achieved through cyclization reactions of appropriately substituted phenols and pyruvates. nih.gov The successful synthesis and isolation of this carboxylic acid underscore the viability of the hydrolytic conversion.

Selective hydrolysis to stop at the amide stage is also possible under controlled conditions, often requiring specific reagents or biocatalytic methods. stackexchange.comthieme-connect.de For instance, controlled acid-catalyzed hydration can favor the formation of the corresponding 4-oxo-4H-chromene-2-carboxamide .

Table 1: General Conditions for Nitrile Hydrolysis

Reaction Type Reagents Typical Conditions Primary Product Final Product (after work-up)
Acid Hydrolysis Dilute H₂SO₄ or HCl, H₂O Heat/Reflux Carboxamide Carboxylic Acid

Reductive Pathways to Amine Derivatives

The carbonitrile group can be reduced to a primary amine, yielding 2-(aminomethyl)-4H-1-benzopyran-4-one . This transformation significantly alters the electronic and structural properties of the C-2 substituent, converting an electron-withdrawing group into a basic, nucleophilic moiety. Common methods for nitrile reduction include catalytic hydrogenation and reduction with metal hydrides. chemguide.co.ukcommonorganicchemistry.com

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. chemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic work-up to neutralize the reaction and protonate the resulting amine. chemguide.co.uk Other hydride reagents such as borane (B79455) complexes (e.g., BH₃-THF) are also effective. commonorganicchemistry.com

Catalytic hydrogenation is another widely used method, involving the reaction of the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. chemguide.co.uk Common catalysts for this reduction include Raney nickel, palladium on carbon (Pd/C), and platinum oxide. commonorganicchemistry.com This method is often preferred for its milder conditions compared to metal hydride reductions, though it can sometimes lead to the formation of secondary and tertiary amine by-products. The addition of ammonia can help suppress the formation of these by-products. commonorganicchemistry.com

Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines

Method Reagent(s) Solvent Key Features
Metal Hydride Reduction 1. LiAlH₄ 2. H₃O⁺ work-up Diethyl ether or THF Powerful, rapid reduction. Requires anhydrous conditions.
Catalytic Hydrogenation H₂, Raney Ni or Pd/C Ethanol or Methanol Milder conditions; potential for by-product formation.

Reactivity of the 4-Oxo Group

The 4-oxo group is part of an α,β-unsaturated ketone system (enone) within the γ-pyrone ring, which dictates its reactivity. This arrangement allows for both direct nucleophilic attack at the carbonyl carbon (1,2-addition) and, more commonly, conjugate attack at the C-2 position (1,4- or Michael addition). beilstein-journals.orgnih.gov

Nucleophilic Addition Processes

The electrophilic nature of the chromone system makes it susceptible to attack by nucleophiles. While strong, non-stabilized nucleophiles might attack the C-4 carbonyl directly, many nucleophiles, particularly stabilized carbanions (such as those derived from 1,3-dicarbonyl compounds), react via a 1,4-conjugate addition mechanism. nih.gov

In this process, the nucleophile adds to the C-2 position, leading to the formation of an enolate intermediate. This is often followed by the opening of the pyrone ring. beilstein-journals.org The regioselectivity of these reactions is highly dependent on the nature of the substituent at the C-3 position. For chromones lacking a C-3 substituent, the initial attack occurs at C-2. The resulting intermediate can then undergo further intramolecular reactions, such as Knoevenagel condensation, leading to complex heterocyclic products. nih.gov

Reduction Reactions

The 4-oxo group can be reduced to a secondary alcohol, forming a 4-hydroxy-4H-chromene derivative. However, the presence of the C2=C3 double bond complicates this transformation, as many reducing agents can reduce both the ketone and the alkene.

Selective reduction of the carbonyl group without affecting the double bond can be achieved using specific reagents. For instance, sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (the Luche reduction) is a standard method for the selective 1,2-reduction of enones to allylic alcohols. Catalytic transfer hydrogenation has also been employed for the selective reduction of the 4-oxo group in certain chromone systems. Complete reduction of both the carbonyl group and the double bond to yield a fully saturated chromane (B1220400) derivative is also possible with more powerful reducing systems like catalytic hydrogenation under harsher conditions.

Electrophilic and Nucleophilic Substitutions on the Benzene (B151609) Moiety

The benzene portion of the chromone scaffold can undergo substitution reactions, although its reactivity is heavily influenced by the deactivating effect of the fused pyrone ring.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com In this reaction, an electrophile attacks the π-system of the benzene ring, leading to the substitution of a hydrogen atom. byjus.com The fused γ-pyrone ring acts as an electron-withdrawing group due to the carbonyl function and the ring oxygen. This deactivates the benzene ring towards electrophilic attack, making reactions like nitration, halogenation, or Friedel-Crafts reactions more difficult than for benzene itself.

The deactivating nature of the pyrone ring also directs incoming electrophiles primarily to the C-6 and C-8 positions, which are meta to the electron-withdrawing ether oxygen and carbonyl group attachments.

Nucleophilic aromatic substitution (NAS) on the benzene ring is generally not feasible unless the ring is activated by the presence of strong electron-withdrawing groups (in addition to the pyrone system) and contains a suitable leaving group, such as a halogen, at an activated position.

Halogen Replacement Reactions

Currently, specific studies detailing halogen replacement reactions directly on 4H-1-Benzopyran-2-carbonitrile, 4-oxo- are not extensively documented in publicly available research. While the synthesis of 2-cyanochromones may involve halogenated precursors, the subsequent replacement of a halogen atom on the 2-cyanochromone scaffold itself is a less explored area.

However, related research on the broader class of chromones provides some context. For instance, studies on 3-iodochromones have shown that the halogen at the 3-position can be a versatile handle for various transition-metal-catalyzed cross-coupling reactions. acs.org This suggests that if a halogen were present on the 4H-1-Benzopyran-2-carbonitrile, 4-oxo- framework, it could potentially undergo similar transformations. The reactivity would be significantly influenced by the position of the halogen on the chromone ring system.

A recent method for the synthesis of 2-cyanochromones involves an in situ iodination and subsequent cyanation, which proceeds through a 3-iodochromone intermediate. acs.org This highlights the feasibility of introducing a halogen at the 3-position, which could then theoretically be a substrate for replacement reactions. However, direct experimental evidence of such replacement reactions on the 2-cyano substituted chromone is not yet available.

Functional Group Modifications on Substituted Analogs

The modification of functional groups on substituted analogs of 4H-1-Benzopyran-2-carbonitrile, 4-oxo- allows for the fine-tuning of the molecule's properties and the creation of a library of related compounds. These modifications can be carried out on various substituents attached to the benzene portion of the chromone skeleton.

Research has described the synthesis of various substituted 2-cyanochromones, which can then serve as precursors for further functional group transformations. For example, analogs bearing alkoxy, alkyl, halogen, and other groups on the benzene ring have been synthesized. acs.org These substituents can be subjected to a wide range of chemical reactions.

A summary of potential functional group modifications on substituted analogs is presented in the table below. It is important to note that while the synthesis of these substituted analogs has been reported, the subsequent functional group modifications are based on established organic chemistry principles and may not have been specifically performed and documented for every possible derivative.

Substituent on Benzene RingPotential Modification ReactionResulting Functional Group
Alkoxy (e.g., Methoxy)Ether cleavage (e.g., with BBr₃)Hydroxy
NitroReduction (e.g., with SnCl₂/HCl)Amino
AminoDiazotization followed by Sandmeyer reactionHalogen, Cyano, etc.
Halogen (e.g., Bromo)Suzuki or Stille couplingAryl, Vinyl
AldehydeOxidation (e.g., with KMnO₄)Carboxylic acid
AldehydeReduction (e.g., with NaBH₄)Hydroxymethyl

For instance, a methoxy-substituted analog of 4H-1-Benzopyran-2-carbonitrile, 4-oxo- could be demethylated to yield the corresponding hydroxy derivative. This hydroxy group could then be further functionalized, for example, by etherification or esterification, to produce a new series of compounds. Similarly, a nitro-substituted analog could be reduced to an amino group, which is a versatile functional group that can undergo a plethora of reactions, including acylation and diazotization.

These derivatization strategies are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is performed to optimize its biological activity.

Computational and Theoretical Investigations of 4h 1 Benzopyran 2 Carbonitrile, 4 Oxo Systems

Quantum Mechanical and Density Functional Theory (DFT) Studies

Quantum mechanical (QM) and Density Functional Theory (DFT) methods are powerful tools for investigating the properties of molecular systems. These approaches have been applied to chromone (B188151) derivatives to elucidate their fundamental characteristics.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable arrangement of atoms. For chromone derivatives, which are structurally similar to 4H-1-Benzopyran-2-carbonitrile, 4-oxo-, semi-empirical quantum chemical methods like AM1 have been used to perform full geometry optimization of various conformers. mdpi.com Studies on related 3-formylchromones have shown that s-cis conformations are energetically more favorable than s-trans conformations by a significant margin. mdpi.com

DFT calculations, often using the B3LYP functional with a 6-31G(d) or higher basis set, are also widely employed for accurate geometry predictions. researchgate.net These calculations confirm the planarity of the benzopyran ring system, a key structural feature of these compounds. The optimized geometry provides the foundation for all subsequent computational analyses.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Orbital Occupancies)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. d-nb.info For various benzopyran and pyran derivatives, this energy gap has been calculated using DFT methods. d-nb.info The HOMO is typically localized over the electron-rich parts of the molecule, indicating the sites susceptible to electrophilic attack, while the LUMO is spread over electron-deficient areas, marking the sites for nucleophilic attack. In studies of related 2H-1-benzopyran-2-one derivatives, the HOMO map is generally delocalized over the benzopyran-2-one moiety and its substituents, while the LUMO is delocalized over the entire benzopyran-2-one structure.

Global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity, can be calculated from the HOMO and LUMO energy values. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (σ).

Table 1: Calculated Global Reactivity Parameters for a Related Pyran Derivative

Global Reactivity Parameter Value (eV)
Electronegativity (χ) 4.8
Chemical Potential (µ) -4.8
Absolute Hardness (η) 2.27
Global Softness (σ) 0.45 eV⁻¹

| Global Electrophilicity Index (ω) | 5.07 |

This data is illustrative and based on a related ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate compound.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface is color-coded to represent the electrostatic potential: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow areas represent intermediate potential.

For chromone derivatives, MEP analysis reveals that the most negative potential is typically located around the carbonyl oxygen atom of the pyrone ring and the nitrogen atom of the carbonitrile group. These regions are the primary sites for electrophilic interactions. The hydrogen atoms of the benzene (B151609) ring, being electron-deficient, exhibit a positive potential and are thus potential sites for nucleophilic attack. The asymmetric charge distribution highlighted by MEP maps indicates that the molecule possesses distinct reactive sites for bonding with other species.

Advanced Computational Chemistry Approaches

Beyond standard DFT methods, more advanced computational techniques offer deeper insights into the specific electronic and bonding characteristics of molecules like 4H-1-Benzopyran-2-carbonitrile, 4-oxo-.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ) to define atoms and the chemical bonds between them. researchgate.netwikipedia.org This analysis is based on identifying critical points in the electron density, particularly bond critical points (BCPs), which exist between two interacting atoms. d-nb.info

In a QTAIM study of chromone derivatives, the properties at the BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and ellipticity (ε), are calculated to characterize the nature of the chemical bonds. d-nb.info For instance, the ellipticity parameter provides information about the π-character of a bond, with higher values indicating significant π-bond interactions, as expected in the aromatic regions of the chromone scaffold. d-nb.info QTAIM allows for a detailed quantitative description of atom-atom interactions, confirming the covalent and ionic character of the bonds within the molecule. d-nb.infonih.gov

Predictive Modeling of Reactivity and Chemical Behavior

Computational chemistry provides a powerful lens for predicting the reactivity and chemical behavior of molecular systems, including that of 4H-1-Benzopyran-2-carbonitrile, 4-oxo-. Through the application of quantum chemical methods like Density Functional Theory (DFT), it is possible to elucidate the electronic structure and predict sites of reactivity. These theoretical investigations offer valuable insights that complement experimental findings.

Detailed research into analogous molecular structures, such as coumarin-based pyrano-chromene derivatives, provides a framework for understanding the chemical behavior of 4H-1-Benzopyran-2-carbonitrile, 4-oxo-. Studies utilizing DFT and Time-Dependent DFT (TD-DFT) have successfully analyzed the electronic and structural aspects of these complex heterocyclic systems. rsc.org

A key aspect of predicting chemical reactivity lies in the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is indicative of the molecule's ability to donate electrons, thus relating to its nucleophilicity. Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, which is associated with its electrophilicity. youtube.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. rsc.org

For a structurally related coumarin-based pyrano-chromene derivative, DFT calculations at the M06-2X/6-31G(d,p) level of theory have provided specific values for these parameters. rsc.org These findings can be used to infer the reactive properties of 4H-1-Benzopyran-2-carbonitrile, 4-oxo-.

Calculated Frontier Molecular Orbital Energies for a Related Chromene Derivative rsc.org
ParameterEnergy (eV)
EHOMO-7.112
ELUMO-1.944
Egap (LUMO-HOMO)5.168

From these FMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of the molecule. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S).

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): Calculated as (I + A) / 2

Chemical Hardness (η): Calculated as (I - A) / 2

Chemical Softness (S): Calculated as 1 / (2η)

These parameters provide a quantitative measure of the molecule's stability and reactivity. A high chemical hardness indicates greater stability and lower reactivity. rsc.org

Calculated Global Reactivity Descriptors for a Related Chromene Derivative rsc.org
ParameterValue (eV)
Ionization Potential (I)7.112
Electron Affinity (A)1.944
Electronegativity (χ)4.528
Chemical Hardness (η)2.584
Chemical Softness (S)0.193

Furthermore, the molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (nucleophilic character) and blue signifies regions of low electron density (electrophilic character). In molecules containing carbonyl groups and nitrile functionalities, the oxygen and nitrogen atoms are typically associated with negative potential, making them susceptible to electrophilic attack, while the surrounding regions may exhibit positive potential, indicating sites for nucleophilic attack.

Theoretical studies on related chromene structures have also delved into their non-linear optical (NLO) properties. These investigations reveal that the electronic structure of these compounds, characterized by a π-bonded skeleton, can lead to significant NLO responses. Parameters such as average polarizability (<α>) and second hyperpolarizability (γtot) have been calculated, suggesting that these molecules have potential applications in materials science. rsc.org For a related chromene derivative, the calculated average polarizability was 6.77005 × 10−23 esu, and the second hyperpolarizability was 0.145 × 104 esu. rsc.org

Applications and Functional Roles of 4h 1 Benzopyran 2 Carbonitrile, 4 Oxo in Chemical Research and Development

Role as Versatile Synthetic Intermediates

The unique structural arrangement of 4H-1-Benzopyran-2-carbonitrile, 4-oxo-, featuring an electrophilic nitrile group and a reactive benzopyrone core, establishes it as a highly versatile intermediate in organic synthesis. This versatility allows for the construction of a wide array of more complex molecular architectures.

Building Blocks for Diverse Organic Molecules

4H-1-Benzopyran-2-carbonitrile, 4-oxo- serves as a foundational building block for synthesizing a variety of heterocyclic compounds. The chromone (B188151) scaffold itself is a key structural element in numerous natural products and medicinal substances. researchgate.netresearchgate.net Chemists leverage the reactivity of the cyano group and the pyrone ring to construct fused heterocyclic systems and other functionalized molecules. For instance, it is a precursor in the synthesis of chromone-based Schiff bases, which are effective as fluorescent and colorimetric sensors. researchgate.net The nitrile group can be transformed into various other functional groups, such as amines or carboxylic acids, further expanding its synthetic utility. gu.se

Table 1: Examples of Organic Molecules Synthesized from Chromone Intermediates

Resulting Compound ClassSynthetic StrategyApplication Area
Substituted Chroman-4-onesCascade alkylation–dechlorinationMedicinal Chemistry (e.g., SIRT2 inhibitors) acs.org
FlavanonesPalladium-catalyzed dehydrogenation and arylationNatural Product Synthesis organic-chemistry.org
2-StyrylchromonesCondensation ReactionsAntiviral Drug Development core.ac.uk
Chromone-fused PyrimidinesCyclocondensation ReactionsMedicinal Chemistry
Chromone CarboxamidesCondensation with AminesAntioxidant Research google.com

Precursors in Complex Chemical Syntheses

Beyond its role in creating foundational scaffolds, 4H-1-Benzopyran-2-carbonitrile, 4-oxo- and its derivatives are pivotal starting materials in multi-step, complex chemical syntheses. Classical synthetic routes like the Baker–Venkataraman rearrangement and Claisen condensation are often employed to construct the initial chromone ring system. ijrpc.com Once formed, the molecule can undergo various transformations. For example, it participates in doubly decarboxylative, photoredox Giese reactions to yield biologically relevant 2-substituted-chroman-4-ones under mild conditions. nih.gov These complex transformations are essential for accessing novel chemical entities with specific functionalities and stereochemistry required for pharmacological or materials science applications. gu.seacs.org

Contributions to Advanced Materials Science

The chromone scaffold is increasingly recognized for its potential in materials science, particularly in the development of functional materials with specific optical and electronic properties.

Components in Novel Polymer and Coating Development

Derivatives of 4H-1-Benzopyran-2-carbonitrile, 4-oxo- are being explored as components in advanced functional materials, such as coordination polymers (CPs). nih.gov These materials are constructed by linking metal ions with organic ligands. Chromone-based ligands, in conjunction with metal ions like Cadmium(II) and pseudohalide linkers, can self-assemble into one-dimensional (1D) or three-dimensional (3D) architectures. nih.gov These resulting CPs have shown promise as semiconductor materials and have been fabricated into thin-film devices. nih.gov The inherent photochemical properties of the chromone unit contribute to the development of materials with unique optoelectronic characteristics, opening avenues for their use in specialized coatings and electronic components.

Exploitation of Photochemical Properties in Chemical Sensing and Probes

The chromone nucleus is inherently fluorescent, a property that is extensively exploited in the design of chemical sensors. ijrpc.combohrium.com The introduction of a cyano group, as in 4H-1-Benzopyran-2-carbonitrile, 4-oxo-, modulates these electronic properties, making it a valuable component in the development of highly selective and sensitive fluorescent probes.

These sensors often operate on mechanisms such as chelation-enhanced fluorescence (CHEF), photo-induced electron transfer (PET), and fluorescence resonance energy transfer (FRET). researchgate.net Upon binding a specific analyte (e.g., a metal ion), the probe undergoes a conformational or electronic change that "turns on" or "turns off" its fluorescence, providing a clear signal. For example, chromone-based Schiff base probes have been designed for the selective detection of metal ions like Al(III), Cu(II), Zn(II), and Cd(II) in aqueous solutions. researchgate.netbohrium.com Furthermore, chromone-Cd(II) coordination polymers have demonstrated the ability to act as fluorescent sensors for detecting explosives like 2,4,6-trinitrophenol (TNP) through a fluorescence quenching mechanism. nih.gov

Table 2: Chromone-Based Fluorescent Probes and Their Target Analytes

Probe TypeTarget Analyte(s)Sensing MechanismDetection Method
Chromone Schiff BaseAl(III)Chelation-Enhanced Fluorescence (CHEF)Fluorometric ("Turn-on") researchgate.net
Chromone Schiff BaseCu(II)Photo-induced Electron Transfer (PET) InhibitionColorimetric researchgate.net
Chromone-Cd(II) Coordination Polymer2,4,6-Trinitrophenol (TNP)Fluorescence QuenchingFluorometric ("Turn-off") nih.gov
Chromone DerivativeZn(II)Chelation-Enhanced Fluorescence (CHEF)Fluorometric researchgate.net

Chemical Antioxidant Properties for Preservation Technologies

Chromone derivatives are noted for their significant antioxidant activity, which stems from their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. nih.govnih.govresearchgate.net This property is crucial for the development of novel preservatives for the pharmaceutical, cosmetic, and food industries. google.com

The antioxidant capacity of chromone derivatives is often evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the ferric reducing antioxidant power (FRAP) assay. nih.govdocumentsdelivered.com Research has shown that the substitution pattern on the chromone ring plays a vital role in determining its antioxidant efficacy. nih.gov For example, the synthesis of chromone carboxamides has been pursued specifically to develop new antioxidants. google.com The chemical stability and radical-scavenging ability of these compounds make them promising candidates for use as preservatives, capable of preventing or minimizing oxidative damage that leads to the degradation of products. google.com

Structural Template in Chemical Design Strategies

4H-1-Benzopyran-2-carbonitrile, 4-oxo-, commonly known as 2-cyanochromone, serves as a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. researchgate.netcore.ac.ukacs.org Its rigid bicyclic structure, combined with the reactive nitrile group and the electrophilic double bond in the pyran ring, makes it an ideal template for developing a diverse range of heterocyclic compounds. acs.orgbeilstein-journals.org Researchers utilize this scaffold to construct novel molecules with significant biological activities by introducing various substituents and functional groups at different positions of the chromone ring. researchgate.net

The chromone framework is a common feature in many naturally occurring compounds and has been identified as a key pharmacophore, a molecular feature that ensures optimal interactions with a biological target. researchgate.netnih.govcancer.gov The inherent reactivity of 2-cyanochromone allows for its use in various chemical transformations, including multicomponent and domino reactions, to build complex molecular architectures. acs.orgbeilstein-journals.org

One of the key features of 2-cyanochromone as a structural template is the electron-withdrawing nature of the cyano group at the C-2 position and the carbonyl group at the C-4 position. This electronic arrangement makes the C-2 and C-3 positions susceptible to nucleophilic attack, a property extensively exploited in synthetic strategies. researchgate.net For instance, this reactivity is harnessed in Michael additions and cycloaddition reactions to create more complex, fused heterocyclic systems. acs.org

Furthermore, the 2-cyanochromone scaffold is a cornerstone in the synthesis of various derivatives through reactions that target different parts of the molecule. The cyano group itself can be transformed into other functional groups, or it can participate in cyclization reactions to form new rings. acs.orgmdpi.com The benzene (B151609) part of the benzopyran ring can also be modified with different substituents to modulate the electronic properties and biological activity of the resulting compounds. uni.lunih.gov

The versatility of the 2-cyanochromone template is evident in the wide array of compounds synthesized from it. For example, it has been used as a precursor for the synthesis of 2-amino-3-cyano-4H-chromenes, which have shown potential as anticancer and antifungal agents. nih.govresearchgate.net In these syntheses, the chromone ring acts as the foundational structure upon which additional chemical complexity is built. mdpi.comsciforum.net

Below is a table summarizing examples of derivative scaffolds synthesized using 2-cyanochromone as a starting template and their intended applications.

Starting ScaffoldReaction TypeResulting Derivative ScaffoldPotential Application
2-CyanochromoneThree-Component Reaction2-Amino-3-cyano-4H-chromenesAnticancer, Antifungal nih.govresearchgate.net
3-CyanochromonesCascade Reaction (e.g., with α-isocyanoacetates)2-(1H-Imidazol-1-yl)-4H-chromen-4-one derivativesDevelopment of novel heterocyclic compounds acs.org
3-CyanochromonesDomino Reaction (e.g., with 1,3-bis(silyloxy)-1,3-butadienes)AzaxanthonesSynthesis of complex polycyclic systems beilstein-journals.org
Salicylaldehyde (B1680747) and Malononitrile (B47326)One-pot/Stepwise Reactions2-Imino-2H-chromene-3-carbonitrile derivativesFundamental organic synthesis research mdpi.comsciforum.net

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the molecular structure of 4H-1-Benzopyran-2-carbonitrile, 4-oxo- derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to identify proton and carbon environments. For example, the nitrile group (C≡N) typically shows no proton signal but contributes to carbon shifts near 115–120 ppm. The 4-oxo group appears as a carbonyl carbon (~180–190 ppm) .
  • Infrared (IR) Spectroscopy : Confirm functional groups via characteristic peaks: C≡N stretch (~2200–2250 cm1^{-1}), C=O stretch (~1650–1750 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula by comparing calculated and observed m/z values (e.g., ±0.001 Da tolerance) .

Q. How should researchers handle 4H-1-Benzopyran-2-carbonitrile, 4-oxo- to mitigate health risks during experiments?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Emergency Protocols : For skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical attention. Avoid incompatible materials (e.g., strong oxidizers) during storage .

Q. What are the key physical and chemical properties of 4H-1-Benzopyran-2-carbonitrile, 4-oxo-?

  • Methodological Answer :

  • Molecular Weight : Calculate using the formula C10H5NO2C_{10}H_5NO_2 (theoretical: 179.05 g/mol).
  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Reference NIST data for analogous benzopyran derivatives (e.g., chromone: melting point ~59–61°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for synthesized 4H-1-Benzopyran-2-carbonitrile derivatives?

  • Methodological Answer :

  • Triangulation : Cross-validate NMR, IR, and HRMS results. For example, if 1^1H NMR signals conflict with HRMS data, re-examine sample purity via HPLC or recrystallization .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR shifts and compare with experimental data. Discrepancies may indicate tautomerism or solvent effects .

Q. What strategies optimize the synthetic yield of 4H-1-Benzopyran-2-carbonitrile, 4-oxo- derivatives under electrophilic substitution?

  • Methodological Answer :

  • Reaction Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. For nitrile group retention, avoid protic solvents that may hydrolyze C≡N .
  • Catalyst Screening : Test Lewis acids (e.g., AlCl3_3) to enhance electrophilic aromatic substitution efficiency. Monitor reaction progress via TLC at 30-minute intervals .

Q. How can computational methods predict the reactivity of 4H-1-Benzopyran-2-carbonitrile, 4-oxo- in novel reaction pathways?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies using Gaussian or ORCA software to identify nucleophilic/electrophilic sites. For example, the 4-oxo group’s LUMO may drive ketone-based reactions .
  • Molecular Dynamics (MD) Simulations : Model solvent effects on reaction kinetics to optimize conditions (e.g., solvent polarity, temperature) .

Q. What statistical approaches ensure robust interpretation of bioactivity data for benzopyran derivatives?

  • Methodological Answer :

  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with biological activity. Use p-value thresholds (<0.05) to validate significance .
  • Dose-Response Modeling : Fit IC50_{50} data to a sigmoidal curve using nonlinear regression (e.g., GraphPad Prism) to assess potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.